3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
3-[4-(methoxymethoxy)-3-nitrophenyl]propan-1-ol |
InChI |
InChI=1S/C11H15NO5/c1-16-8-17-11-5-4-9(3-2-6-13)7-10(11)12(14)15/h4-5,7,13H,2-3,6,8H2,1H3 |
InChI Key |
WAHICPQGXVDAOO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)CCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method Summary:
- Starting materials: 1,3-propanediol and methyl chloride.
- Catalyst/Base: Potassium hydroxide (KOH) or potassium iodide (KI) as a promoter.
- Solvent: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF).
- Conditions: Reaction under nitrogen atmosphere at 100–120 °C, methyl chloride introduced under pressure (2–3 bar).
- Outcome: High selectivity (>90%) and yield (~85%) of 3-methoxy-1-propanol with minimal byproducts.
| Parameter | Details |
|---|---|
| Base | KOH (aqueous solution) |
| Solvent | Acetone, acetonitrile, or DMF |
| Temperature | 100–120 °C |
| Pressure | 2–3 bar (methyl chloride) |
| Reaction time | 1.3–2 hours |
| Selectivity | >90% for 3-methoxy-1-propanol |
| Yield | ~85% theoretical yield |
This method is economically and ecologically favorable, using inexpensive starting materials and providing a clean reaction profile with few byproducts.
Introduction of the Methoxymethoxy (MOM) Protecting Group on the Aromatic Ring
The phenolic hydroxyl group on the aromatic ring is protected as a methoxymethoxy ether to prevent unwanted side reactions during nitration and side chain attachment.
Typical Procedure:
- Starting material: 4-hydroxy-3-nitrophenyl derivative.
- Reagents: Methoxymethyl chloride (MOMCl) or equivalent MOM donor.
- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: Low temperature (0–5 °C) to room temperature.
- Outcome: Selective protection of phenol as MOM ether with high yield (~75–80%).
This step is often performed after selective nitration of the aromatic ring and before side chain introduction to ensure the phenol is protected during subsequent reactions.
Nitration and Functionalization of the Aromatic Ring
The nitro group is introduced at the 3-position relative to the phenol, often via electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration.
- Regioselectivity: Controlled by directing effects of substituents.
- Purification: Column chromatography to separate regioisomers if formed.
- Yields: Moderate to good (30–50%) depending on conditions and substrate.
Attachment of the Propanol Side Chain to the Aromatic Ring
The propanol side chain is introduced via nucleophilic substitution or coupling reactions, often involving:
- Starting materials: Protected nitrophenyl derivatives and 3-methoxy-1-propanol or its derivatives.
- Reagents: Bases such as potassium tert-butoxide.
- Solvent: Polar aprotic solvents like DMF or THF.
- Conditions: Room temperature to moderate heating.
- Outcome: Formation of the aryl-propanol linkage with retention of protecting groups.
Deprotection and Final Purification
After the side chain is attached, the methoxymethoxy protecting group can be removed under mild acidic conditions (e.g., dilute HCl or acetic acid) to regenerate the free phenol if desired.
- Conditions: Room temperature, short reaction times.
- Outcome: High recovery of target compound with minimal degradation.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|
| 1 | Alkylation of 1,3-propanediol | Methyl chloride, KOH, acetone, 100–120 °C, 2 bar | ~85% yield, >90% selectivity | Produces 3-methoxy-1-propanol |
| 2 | Phenol protection (MOM) | MOMCl, NaH, THF, 0–5 °C to RT | ~75–80% yield | Protects phenol before nitration |
| 3 | Aromatic nitration | HNO3 or mixed acid, controlled temperature | 30–50% yield | Introduces nitro group at meta position |
| 4 | Side chain attachment | Base (t-BuOK), DMF, RT to moderate heat | Moderate to good | Forms aryl-propanol linkage |
| 5 | Deprotection | Dilute acid, RT | High recovery | Removes MOM protecting group |
Research Findings and Industrial Relevance
- The alkylation method for 3-methoxy-1-propanol is industrially viable due to its high selectivity and use of inexpensive reagents.
- Protection of phenols as MOM ethers is a standard, reliable method to prevent side reactions during multi-step syntheses.
- The nitration and coupling steps require careful control to maximize regioselectivity and yield.
- One-pot or telescoped processes are desirable to improve efficiency and reduce purification steps, as seen in related pyrazole derivative syntheses.
- Use of polar aprotic solvents such as DMF, THF, and acetone is common throughout the synthesis to enhance solubility and reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxymethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propanoic acid.
Reduction: Formation of 3-(4-(Methoxymethoxy)-3-aminophenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanols depending on the substituent introduced.
Scientific Research Applications
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The methoxymethoxy (MOM) group in the target compound and derivatives serves as a protective moiety for hydroxyl groups, enabling selective reactions .
- The nitro group in the target compound distinguishes it from analogs with halogen (Cl, F) or alkyl (tert-butyl) substituents, offering unique electronic and steric effects .
- Benzofuran-containing analogs () exhibit enhanced aromaticity and planar rigidity compared to the target’s simple phenyl-propanol structure .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- LogP Values: Alkyl-substituted propanols (e.g., tert-butyl) exhibit higher lipophilicity, whereas nitro and amine groups lower LogP, favoring aqueous solubility .
Biological Activity
3-(4-(Methoxymethoxy)-3-nitrophenyl)propan-1-ol is a compound of interest due to its potential biological activity. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
- Chemical Formula : C₁₁H₁₅N₁O₅
- Molecular Weight : 239.25 g/mol
- Structure : The compound features a nitrophenyl group and a propan-1-ol moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of nitrophenyl compounds often exhibit antimicrobial properties. A study on related compounds demonstrated that modifications in the nitrophenyl structure could enhance antibacterial activity against various strains of bacteria. While specific data on this compound is limited, similar compounds have shown promising results in inhibiting bacterial growth, suggesting potential efficacy in this area .
Anticancer Potential
The anticancer activity of phenolic compounds is well-documented. In particular, compounds with nitro substitutions have been associated with significant cytotoxic effects against cancer cell lines. For instance, analogs of nitrophenyl derivatives have demonstrated inhibition of proliferation in ovarian and breast cancer cell lines, indicating that this compound may also exert similar effects. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as VEGF .
Neuroprotective Effects
Phenolic compounds are known for their neuroprotective properties. Some studies suggest that similar structures can modulate neuroinflammatory responses and protect against neurodegeneration. The presence of methoxy groups in the structure may enhance lipid solubility, promoting better penetration through the blood-brain barrier and potentially leading to neuroprotective outcomes .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.
- Oxidative Stress Reduction : The antioxidant properties associated with phenolic compounds can mitigate oxidative stress, contributing to their protective effects in various biological systems.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
